tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-nitropropylidene substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-(1-nitropropylidene)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-5-9(13(15)16)8-6-12(7-8)10(14)17-11(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRRYXKVXXFEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CN(C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with nitroalkenes under specific conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 1-nitropropane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-nitropropylidene)azetidine-1-carboxylate involves its interaction with biological molecules through its nitro and azetidine functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azetidine ring can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(1-nitropropylidene)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, synthesis methods, and functional properties.
Structural and Functional Group Comparisons
*Calculated based on molecular formulas where explicit data are unavailable.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitropropylidene group enhances electrophilicity at the azetidine ring, making the compound a candidate for Diels-Alder or Michael addition reactions. In contrast, bromoethyl () and aryl groups () exhibit distinct reactivity profiles (e.g., halogen displacement or aromatic substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
